1-Phenyltricosan-3-one
Description
1-Phenyltricosan-3-one is a long-chain aromatic ketone with a phenyl group at position 1 and a ketone functional group at position 3 of a 23-carbon aliphatic chain. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 1-Phenyltetradecan-1-one , 1-Phenyl-3-piperidinone ) suggest that such molecules are typically synthesized for applications in organic chemistry, pharmaceuticals, or materials science.
Properties
CAS No. |
825629-34-3 |
|---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-phenyltricosan-3-one |
InChI |
InChI=1S/C29H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(30)27-26-28-23-20-19-21-24-28/h19-21,23-24H,2-18,22,25-27H2,1H3 |
InChI Key |
LIZGENYPQRZBNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyltricosan-3-one can be synthesized through various organic reactions. One common method involves the reaction of phenyl hydrazine with ethyl acetoacetate under controlled conditions. This reaction typically requires a solvent such as ethanol or methanol and is conducted at temperatures ranging from 0°C to 78°C . The yield of the product can vary depending on the specific reaction conditions and the purity of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyltricosan-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phenyltricosanoic acid, while reduction could produce 1-phenyltricosanol.
Scientific Research Applications
1-Phenyltricosan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism by which 1-Phenyltricosan-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key differences between 1-Phenyltricosan-3-one and structurally similar compounds from the evidence:
Functional and Application Differences
- Chain Length and Hydrophobicity: this compound’s 23-carbon chain likely renders it less soluble in polar solvents compared to 1-Phenyltetradecan-1-one (14 carbons) . Such properties may limit its utility in aqueous systems but enhance compatibility with lipid-based matrices.
Ketone Position and Reactivity :
- Biological Activity: Piperidine and pyrrolidine derivatives (e.g., 1-Phenyl-3-piperidinone , 1-Phenyl-3-pyrrolidinopropan-1-one·HCl ) show promise in drug discovery due to amine-mediated interactions. The absence of such groups in this compound may reduce bioactivity but increase metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
